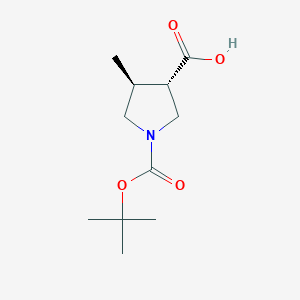
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“(3S,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1393524-21-4 . It is also known as Boc-D-MePro-OH and is a key intermediate in the synthesis of various compounds, including pharmaceuticals and biologically active molecules.
Molecular Structure Analysis
The molecular weight of this compound is 229.28 g/mol . The IUPAC name is (3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid . The InChI code is 1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique
Large-Scale Preparation and Analogs Synthesis
- The compound has been synthesized on a large scale from L-aspartic acid. This synthesis is significant for producing analogs of the compound (Yoshida et al., 1996).
Application in Organic Syntheses
- It has been used in the synthesis of oxazolidinones and other chiral auxiliaries, which are important in organic syntheses (Brenner et al., 2003).
Inhibitor Synthesis
- The compound has been used in synthesizing analogs of the carboxyl protease inhibitor, pepstatin. These analogs have shown potential as inhibitors of enzymes like pepsin and renin (Rich et al., 1980).
Synthesis of Dipeptide Nitroanilides
- It has been utilized in the preparation of various dipeptide nitroanilides, including those with non-proteinogenic amino acids (Schutkowski et al., 2009).
Synthesis of Piperidinedicarboxylic Acid Derivatives
- This compound is important in the asymmetric syntheses of piperidinedicarboxylic acid derivatives, which are valuable in medicinal chemistry (Xue et al., 2002).
Mechanistic Studies in Organic Chemistry
- Studies have been conducted on N→O tert-butyloxycarbonyl (Boc) migration mechanisms using derivatives of this compound (Xue & Silverman, 2010).
Antibacterial Activity
- It has been used in synthesizing derivatives with potential antibacterial activities, particularly against various bacterial strains (Song et al., 2009).
Dynamic Kinetic Resolution
- The compound has been involved in dynamic kinetic resolution studies, which are crucial for developing novel chiral auxiliaries (Kubo et al., 1997).
Pharmaceutical Research
- The compound's derivatives have been synthesized for the development of antitumor and antibacterial agents (Di Cesare et al., 1992).
N-tert-Butoxycarbonylation Studies
- The compound has been used in the N-tert-butoxycarbonylation of amines, a significant reaction in medicinal chemistry and drug synthesis (Heydari et al., 2007).
Synthesis of Deuterium-Labeled Compounds
- It has been used in the continuous photo flow synthesis of deuterium-labeled compounds, important for the preparation of biologically active compounds (Yamashita et al., 2019).
Synthesis of Stereoisomers
- Research has been conducted on synthesizing all four stereoisomers of derivatives of this compound, contributing to the study of unnatural amino acids (Bakonyi et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
(3S,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-12(6-8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLCSDCAWNDONJ-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



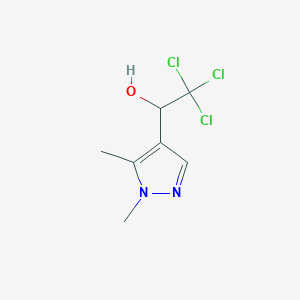
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
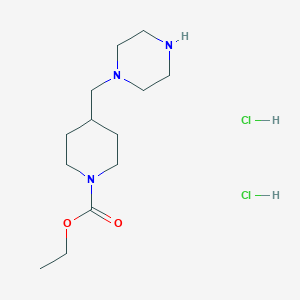
![(4S)-3-[2-(3-chlorophenyl)acetyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1396444.png)
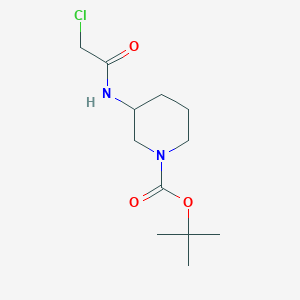
amine oxalate](/img/structure/B1396446.png)
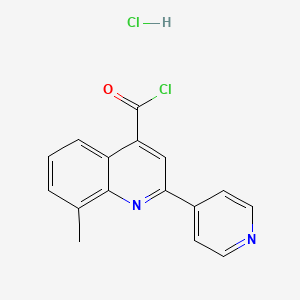
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
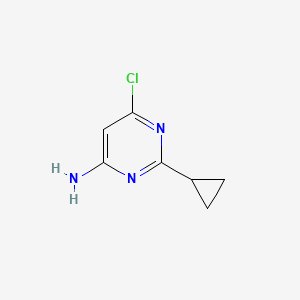

![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)
![1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-amine hydrochloride](/img/structure/B1396461.png)